Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH

Description

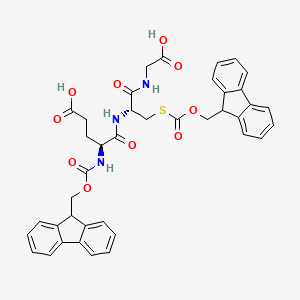

Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH: is a compound that belongs to the family of Fmoc-protected amino acids and peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used as a protecting group for the amine functionality in peptide synthesis. This compound is a tripeptide derivative, where the amino acids glutamic acid, cysteine, and glycine are sequentially linked. The Fmoc group is attached to both the glutamic acid and cysteine residues, providing protection during the synthesis process.

Properties

Molecular Formula |

C40H37N3O10S |

|---|---|

Molecular Weight |

751.8 g/mol |

IUPAC Name |

(4S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C40H37N3O10S/c44-35(45)18-17-33(43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)38(49)42-34(37(48)41-19-36(46)47)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,48)(H,42,49)(H,43,50)(H,44,45)(H,46,47)/t33-,34-/m0/s1 |

InChI Key |

RASUYODSPFXBSK-HEVIKAOCSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the C-terminal amino acid (glycine) to an insoluble resin. The Fmoc group is then removed using a base such as piperidine, exposing the amine group for coupling with the next amino acid. This cycle of deprotection and coupling is repeated for each amino acid in the sequence. The final product is cleaved from the resin and purified .

Industrial Production Methods: Industrial production of Fmoc-protected peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, improving efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using bases like piperidine.

Coupling: Formation of peptide bonds with other amino acids or peptides.

Oxidation: Oxidation of the cysteine thiol group to form disulfide bonds.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: Carbodiimides (e.g., DIC) and coupling additives (e.g., HOBt).

Oxidation: Mild oxidizing agents like iodine or air oxidation.

Major Products:

Deprotection: Free amine groups.

Coupling: Extended peptide chains.

Oxidation: Disulfide-linked peptides.

Scientific Research Applications

Chemistry: Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH is used in the synthesis of complex peptides and proteins. Its Fmoc protection allows for selective deprotection and coupling, facilitating the construction of intricate peptide sequences .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. The presence of cysteine allows for the formation of disulfide bonds, which are crucial for protein folding and stability .

Medicine: this compound is employed in the development of peptide-based therapeutics. Its ability to form stable peptide bonds and disulfide linkages makes it valuable in designing drugs with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and biosensing .

Mechanism of Action

The mechanism of action of Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and biological activity of peptides and proteins .

Comparison with Similar Compounds

Fmoc-Glu-OtBu: Another Fmoc-protected glutamic acid derivative used in peptide synthesis.

Fmoc-Cys(Trt)-OH: A cysteine derivative with a trityl protecting group instead of Fmoc.

Fmoc-Gly-OH: A simpler Fmoc-protected glycine used in peptide synthesis.

Uniqueness: Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH is unique due to its combination of three amino acids with dual Fmoc protection. This allows for selective deprotection and coupling, making it a versatile building block in the synthesis of complex peptides and proteins .

Biological Activity

Fmoc-Glu(Cys(Fmoc)-Gly-OH)-OH is a synthetic compound that incorporates the amino acids glutamic acid, cysteine, and glycine, all protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis and exhibits various biological activities due to its components. The individual amino acids contribute to its functional properties, making it a versatile candidate for research in biochemistry and pharmacology.

Composition and Structure

The structure of this compound can be broken down as follows:

- Glutamic Acid (Glu) : Functions as a neurotransmitter and is involved in metabolic processes.

- Cysteine (Cys) : Critical for protein structure due to its ability to form disulfide bonds; it also exhibits antioxidant properties.

- Glycine (Gly) : Acts as a neurotransmitter and plays a role in various metabolic processes.

The presence of these amino acids allows this compound to participate in multiple biochemical interactions, enhancing its biological relevance.

Neurotransmission

Glutamic acid's role as an excitatory neurotransmitter is well-documented. It is involved in synaptic transmission and plasticity, which are crucial for learning and memory. The incorporation of glutamic acid into peptides can enhance their neuroactive properties, potentially leading to therapeutic applications in neurological disorders.

Antioxidant Activity

Cysteine contributes significantly to the antioxidant capacity of the compound. It can scavenge free radicals and protect cells from oxidative stress. This property makes this compound a candidate for studies related to aging, neurodegeneration, and other oxidative stress-related conditions.

Protein Interaction Studies

Research has shown that compounds like this compound can interact with various proteins and enzymes. Techniques such as surface plasmon resonance (SPR) have been employed to study these interactions, revealing insights into binding affinities and dynamics that are essential for understanding cellular processes.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step procedures that require careful optimization of reaction conditions. The following table summarizes key steps in the synthesis process:

| Step | Description |

|---|---|

| 1 | Protection of amino acids with Fmoc groups |

| 2 | Coupling of protected amino acids using coupling reagents |

| 3 | Deprotection of the Fmoc group to expose the amine for further reactions |

| 4 | Purification of the final product through techniques like HPLC |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of peptides containing glutamic acid and cysteine. Results indicated that these peptides could reduce neuronal cell death induced by oxidative stress, highlighting the potential therapeutic role of this compound in neurodegenerative diseases .

Case Study 2: Antioxidant Properties

Another research effort focused on assessing the antioxidant capabilities of cysteine-containing peptides. It was found that peptides similar to this compound exhibited significant scavenging activity against reactive oxygen species (ROS), suggesting their utility in developing antioxidant therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.